5,8-Dihydroxy-1,4-naphthoquinone

Catalog No.
S597141
CAS No.
475-38-7
M.F
C10H6O4
M. Wt
190.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8-Dihydroxy-1,4-naphthoquinone

CAS Number

475-38-7

Product Name

5,8-Dihydroxy-1,4-naphthoquinone

IUPAC Name

5,8-dihydroxynaphthalene-1,4-dione

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C10H6O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,11-12H

InChI Key

RQNVIKXOOKXAJQ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O

Synonyms

5,8-dihydroxy-1,4-naphthoquinone, 5,8-dioxy-1,4-naphthoquinone, naphthazarin

Canonical SMILES

C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O

Antibacterial Properties

5,8-Dihydroxy-1,4-naphthoquinone (also known as Naphthazarin) has been studied for its potential as an antibacterial agent. Studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) that damage bacterial membranes and DNA [].

Antiparasitic Properties

Research suggests that 5,8-Dihydroxy-1,4-naphthoquinone possesses acaricidal activity, meaning it can kill mites and ticks. Studies have demonstrated its effectiveness against mites responsible for scabies and ticks that transmit Lyme disease.

Antitumor Properties

In vitro and in vivo studies have explored the potential of 5,8-Dihydroxy-1,4-naphthoquinone as an antineoplastic agent (meaning it has the potential to inhibit the growth of cancer cells). The research suggests that it may induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of ROS and the modulation of signaling pathways [].

5,8-Dihydroxy-1,4-naphthoquinone, also known as naphthazarin, is a naturally occurring compound belonging to the class of naphthoquinones. Its molecular formula is C10H6O4, and it has a molecular weight of 190.15 g/mol. The structure features two hydroxyl groups at the 5 and 8 positions of the naphthoquinone framework, which significantly influences its chemical behavior and biological activity . Naphthazarin is recognized for its vibrant purple color and is often studied for its potential therapeutic properties.

Naphthazarin exhibits various biological activities, including:

  • Antioxidant Activity: It can scavenge free radicals and reactive oxygen species, potentially protecting cells from oxidative damage.
  • Antimicrobial Activity: Studies suggest its potential against bacteria and fungi.
  • Modulation of Cellular Processes: Naphthazarin may influence cell growth, microtubule dynamics, and other cellular processes.

While generally considered safe in low concentrations, naphthazarin can exhibit:

  • Toxicity: High doses can cause adverse effects on various organs, including the liver and kidneys.
  • Skin and Eye Irritation: Direct contact may cause irritation [].

Naphthazarin exhibits a variety of chemical reactivity due to the presence of the quinone moiety. Key reactions include:

  • Reduction: Naphthazarin can be reduced to form 5,8-dihydroxynaphthalene, which is less reactive than its quinone counterpart .
  • Nucleophilic Addition: It readily undergoes nucleophilic addition reactions with thiols and amines, leading to the formation of various derivatives. For instance, reaction with glutathione results in conjugates that can be studied for their biological implications .
  • Oxidation: The compound can also be oxidized further or participate in redox reactions, showcasing its dual nature as both an oxidant and reductant in biological systems .

5,8-Dihydroxy-1,4-naphthoquinone exhibits significant biological activities:

  • Antimicrobial Properties: It has been shown to possess antifungal and antibacterial effects against various pathogens. Research indicates that it can inhibit biofilm formation and the growth of certain bacterial strains .
  • Antitumor Activity: Studies have demonstrated that naphthazarin can induce cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy .
  • Plant Growth Regulation: Naphthazarin influences plant physiological processes, including growth inhibition and stress response modulation in maize seedlings .

Several methods exist for synthesizing 5,8-dihydroxy-1,4-naphthoquinone:

  • Friedel-Crafts Acylation: This method involves the acylation of hydroquinone using maleic anhydride in the presence of aluminum chloride as a catalyst under high pressure and temperature conditions. The yield reported can be around 16.95% .
  • Hydrothermal Synthesis: Another approach involves using hydrothermal conditions with specific reactants to facilitate the formation of naphthazarin from simpler precursors .
  • Chemical Modifications: Various synthetic routes allow for modifications leading to derivatives with enhanced biological properties or altered solubility profiles .

5,8-Dihydroxy-1,4-naphthoquinone has several applications:

  • Pharmaceuticals: Due to its antimicrobial and antitumor properties, it is being explored as a lead compound in drug development.
  • Agriculture: Its effects on plant growth regulation suggest potential use as a biopesticide or growth enhancer.
  • Chemical Research: It serves as a model compound for studying redox chemistry and the reactivity of naphthoquinones in various chemical contexts .

Studies have highlighted the interactions of naphthazarin with biological molecules:

  • Glutathione Conjugation: Naphthazarin reacts with glutathione, which may play a role in detoxification mechanisms within cells .
  • Synergistic Effects with Other Compounds: When combined with other naphthoquinones or therapeutic agents, it has shown enhanced biological activity, indicating potential for combination therapies in treating infections or tumors .

Several compounds share structural similarities with 5,8-dihydroxy-1,4-naphthoquinone:

Compound NameStructure FeaturesBiological Activity
LawsoneHydroxy group at position 2Antimicrobial and anti-inflammatory
JugloneHydroxy group at position 5Antimicrobial and cytotoxic
1,4-NaphthoquinoneNo hydroxyl substituentsBroad reactivity; used in organic synthesis
2-Hydroxy-1,4-naphthoquinoneHydroxy group at position 2Antimicrobial

5,8-Dihydroxy-1,4-naphthoquinone stands out due to its specific hydroxyl substitutions at positions 5 and 8, enhancing its solubility and reactivity compared to other naphthoquinones. This unique configuration contributes significantly to its distinct biological activities and potential therapeutic applications .

XLogP3

1.8

LogP

1.79 (LogP)

Melting Point

232.0 °C

UNII

S9IX5I5C0K

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

475-38-7

Wikipedia

Naphthazarin

Dates

Modify: 2023-08-15

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